molecular formula C15H11F3O3 B6336789 2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid CAS No. 1822843-97-9

2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid

Cat. No.: B6336789
CAS No.: 1822843-97-9
M. Wt: 296.24 g/mol
InChI Key: FGQHTLAUACZZPI-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid” is likely a type of organic compound. It seems to be a benzoic acid derivative, which means it contains a carboxyl group (-COOH) attached to a benzene ring . The “2-(Benzyloxy)” and “4-(trifluoromethyl)” parts suggest that it has a benzyloxy group and a trifluoromethyl group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzene ring with a carboxyl group (-COOH), a benzyloxy group (-OC6H5), and a trifluoromethyl group (-CF3) attached to it .

Scientific Research Applications

Synthesis and Crystal Structures

The synthesis and characterization of materials involving 2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid derivatives have shown significant interest in the development of lanthanide coordination compounds. These compounds, synthesized using derivatives of 4-benzyloxy benzoic acid, demonstrate varying photophysical properties based on the presence of electron-releasing or electron-withdrawing groups. This has led to the exploration of their luminescent properties, particularly focusing on how these substituents influence the efficiency of Tb(3+)-centered luminescence and the photoluminescence of Eu(3+) complexes (Sivakumar et al., 2010).

Photophysical Properties

Further investigation into lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including 3,5-bis(benzyloxy)benzoic acid, reveals their structural and photophysical characteristics. These studies highlight the efficiency of these complexes in solid-state luminescence, particularly noting the bright green luminescence efficiencies of Tb(3+) complexes, demonstrating the potential of these materials in light-harvesting applications (Sivakumar et al., 2011).

Coordination Chemistry

The role of this compound derivatives extends into coordination chemistry, where these compounds facilitate the formation of complex metal–organic frameworks (MOFs) and coordination polymers. Such structures are notable for their intricate designs and the potential for applications ranging from catalysis to materials science. Research has shown how these derivatives can act as ligands, forming polymers with unique properties based on the metal ions involved and the structural configurations achieved (Yang et al., 2015).

Properties

IUPAC Name

2-phenylmethoxy-4-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)11-6-7-12(14(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQHTLAUACZZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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